molecular formula C11H9F2NO3S B2539902 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid CAS No. 301313-36-0

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid

Cat. No.: B2539902
CAS No.: 301313-36-0
M. Wt: 273.25
InChI Key: UJTWYFFPMVLPAB-AATRIKPKSA-N
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Description

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid is a chemical compound with the molecular formula C11H9F2NO3S and a molecular weight of 273.25.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoromethylsulfanyl Intermediate: This step involves the introduction of the difluoromethylsulfanyl group to an aniline derivative. The reaction conditions often include the use of a difluoromethylating agent and a suitable base.

    Coupling with a But-2-enoic Acid Derivative: The intermediate is then coupled with a but-2-enoic acid derivative under conditions that facilitate the formation of the final product. This step may involve the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and minimize by-products. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the difluoromethylsulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:

    4-[4-(Trifluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid: This compound has a trifluoromethylsulfanyl group instead of a difluoromethylsulfanyl group, which may affect its reactivity and biological activity.

    4-[4-(Methylsulfanyl)anilino]-4-oxobut-2-enoic acid: The presence of a methylsulfanyl group instead of a difluoromethylsulfanyl group can lead to differences in chemical properties and applications.

Properties

IUPAC Name

4-[4-(difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3S/c12-11(13)18-8-3-1-7(2-4-8)14-9(15)5-6-10(16)17/h1-6,11H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTWYFFPMVLPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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